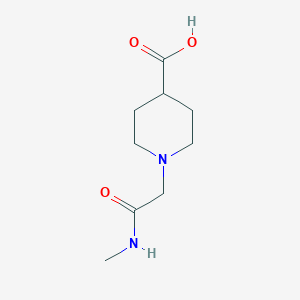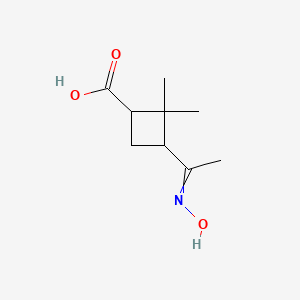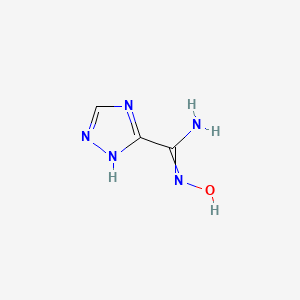
5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a 2,4-dimethylphenoxy group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylphenol with furan-2-carbaldehyde under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The furan ring and the phenoxy group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 5-(2,4-Dimethylphenoxy)furan-2-carboxylic acid.
Reduction: 5-(2,4-Dimethylphenoxy)furan-2-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Phenoxyfuran-2-carbaldehyde: Similar structure but lacks the dimethyl groups on the phenoxy ring.
5-(2,4-Dichlorophenoxy)furan-2-carbaldehyde: Similar structure but with chlorine substituents instead of methyl groups.
5-(2,4-Dimethylphenoxy)furan-2-methanol: Reduced form of the aldehyde.
Uniqueness
5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde is unique due to the presence of both the furan ring and the 2,4-dimethylphenoxy group, which can impart specific chemical and biological properties not found in similar compounds
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
5-(2,4-dimethylphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-9-3-5-12(10(2)7-9)16-13-6-4-11(8-14)15-13/h3-8H,1-2H3 |
InChI Key |
DQRLOGIVPDSNOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=C(O2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-[(E)-N'-hydroxycarbamimidoyl]furan-3-carboxylate](/img/structure/B11818654.png)


![Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate](/img/structure/B11818673.png)






![1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde](/img/structure/B11818715.png)



